molecular formula C9H10NO3D3·HCl B602623 rac Normetanephrine-d3 Hydrochloride CAS No. 1085333-97-6

rac Normetanephrine-d3 Hydrochloride

Cat. No. B602623
M. Wt: 222.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“rac Normetanephrine-d3 Hydrochloride” is the labelled analogue of rac Normetanephrine Hydrochloride, which is a metabolite of Epinephrine . It is used in pharmaceutical toxicology and as a reference material for accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of “rac Normetanephrine-d3 Hydrochloride” is C9H11D3ClNO3 . The molecular weight is 222.68 .


Physical And Chemical Properties Analysis

“rac Normetanephrine-d3 Hydrochloride” appears as a white to pale beige solid . It is slightly soluble in DMSO and methanol when heated . It should be stored at 2-8°C under an inert atmosphere .

Scientific Research Applications

“rac Normetanephrine-d3 Hydrochloride” is a type of stable isotope-labelled compound . It’s often used in scientific research, particularly in the fields of pharmaceutical toxicology and organic chemistry .

  • Metabolic Research : These compounds can be used to study metabolic pathways and understand how the body processes different substances .
  • Environmental Studies : They can be used to track the movement and transformation of chemicals in the environment .
  • Clinical Diagnostics : In medicine, they can be used for imaging, diagnosis, and newborn screening .
  • Pharmaceutical Toxicology : This compound can be used in pharmaceutical toxicology as a reference material for highly accurate and reliable data analysis . It can help in understanding the toxic effects of certain substances on the body .

  • Organic Chemistry : In organic chemistry, it can be used to study the properties and reactions of organic compounds .

  • Labeled Reference Standards : It can be used as a labeled reference standard in various scientific research fields . These standards are used to ensure the accuracy and reliability of analytical measurements .

  • Epinephrine Metabolite Study : It is a metabolite of Epinephrine , so it can be used in studies related to the metabolism of Epinephrine .

  • Reference Material : This compound can be used as a reference material in pharmaceutical toxicology . It provides a benchmark against which other substances can be compared for highly accurate and reliable data analysis .

  • Urine and Tissue Studies : It is found in urine and certain tissues . Therefore, it can be used in studies related to these biological materials .

  • Amphetamine Reference Materials : It can be used as a reference material in the study of amphetamines . Amphetamines are a group of synthetic psychoactive drugs that stimulate the central nervous system .

  • Biogenic Amines Studies : It can be used in the study of biogenic amines . Biogenic amines are organic compounds produced by living organisms that play important roles in various biological functions .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-IJJJTAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858223
Record name 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Normetanephrine-d3 Hydrochloride

CAS RN

1085333-97-6
Record name 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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